- Analogs of 2,2'-bipyridine with isoquinoline and thiazole rings. II, Canadian Journal of Chemistry, 1954, 32, 641-5

Cas no 91544-03-5 (1-(Isoquinolin-3-yl)ethanone)

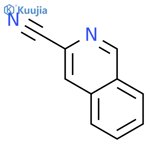

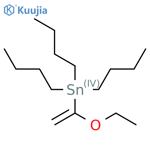

1-(Isoquinolin-3-yl)ethanone structure

Produktname:1-(Isoquinolin-3-yl)ethanone

1-(Isoquinolin-3-yl)ethanone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-(Isoquinolin-3-yl)ethanone

- 1-isoquinolin-3-ylethanone

- 1-ISOQUINOLIN-3-YL-ETHANONE

- 3-Acetylisoquinoline

- Ethanone,1-(3-isoquinolinyl)-

- 1-(3-Isoquinolinyl)ethanone (ACI)

- 1-(Isoquinolin-3-yl)ethan-1-one

- 1-(3-isoquinolinyl)ethanone

- SCHEMBL2126619

- AB25777

- 3-acetyl-isoquinoline

- BS-29725

- EN300-1655826

- AKOS006295633

- CS-0141837

- 91544-03-5

- MFCD06658291

- Z1198169433

- NLMXNLJJYMMQIF-UHFFFAOYSA-N

-

- MDL: MFCD06658291

- Inchi: 1S/C11H9NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-7H,1H3

- InChI-Schlüssel: NLMXNLJJYMMQIF-UHFFFAOYSA-N

- Lächelt: O=C(C)C1C=C2C(C=CC=C2)=CN=1

Berechnete Eigenschaften

- Genaue Masse: 171.06800

- Monoisotopenmasse: 173.047678

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 1

- Komplexität: 205

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 50.2

- XLogP3: 2.1

Experimentelle Eigenschaften

- PSA: 29.96000

- LogP: 2.43740

1-(Isoquinolin-3-yl)ethanone Sicherheitsinformationen

1-(Isoquinolin-3-yl)ethanone Zolldaten

- HS-CODE:2933499090

- Zolldaten:

China Zollkodex:

2933499090Übersicht:

2933499090. Andere Verbindungen, die Chinolin oder Isochinolin-Ringsystem enthalten [aber nicht weiter geschmolzen]. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

2933499090. andere Verbindungen, die in der Struktur ein Chinolin- oder Isochinolinringsystem enthalten (auch hydriert), nicht weiter geschmolzen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

1-(Isoquinolin-3-yl)ethanone Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0989508-5g |

1-(Isoquinolin-3-yl)ethanone |

91544-03-5 | 95% | 5g |

$1080 | 2024-08-02 | |

| TRC | I822438-10mg |

1-(Isoquinolin-3-yl)ethanone |

91544-03-5 | 10mg |

$64.00 | 2023-05-18 | ||

| Chemenu | CM111583-1g |

1-(isoquinolin-3-yl)ethanone |

91544-03-5 | 95% | 1g |

$290 | 2021-08-06 | |

| Enamine | EN300-1655826-0.25g |

1-(isoquinolin-3-yl)ethan-1-one |

91544-03-5 | 95.0% | 0.25g |

$148.0 | 2025-02-20 | |

| Enamine | EN300-1655826-0.5g |

1-(isoquinolin-3-yl)ethan-1-one |

91544-03-5 | 95.0% | 0.5g |

$233.0 | 2025-02-20 | |

| abcr | AB445109-1g |

1-(Isoquinolin-3-yl)ethanone, min. 95%; . |

91544-03-5 | 1g |

€726.50 | 2025-02-19 | ||

| abcr | AB445109-100mg |

1-(Isoquinolin-3-yl)ethanone, min. 95%; . |

91544-03-5 | 100mg |

€212.00 | 2025-02-19 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-100mg |

1-Isoquinolin-3-yl-ethanone |

91544-03-5 | 96% | 100mg |

1060.05CNY | 2021-05-08 | |

| Enamine | EN300-1655826-0.1g |

1-(isoquinolin-3-yl)ethan-1-one |

91544-03-5 | 95.0% | 0.1g |

$104.0 | 2025-02-20 | |

| Enamine | EN300-1655826-2.5g |

1-(isoquinolin-3-yl)ethan-1-one |

91544-03-5 | 95.0% | 2.5g |

$633.0 | 2025-02-20 |

1-(Isoquinolin-3-yl)ethanone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Solvents: Diethyl ether , Benzene

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Solvents: Diethyl ether

1.2 Reagents: Ammonium chloride Solvents: Water

1.3 Reagents: Sulfuric acid

1.4 Reagents: Sodium hydroxide

1.5 Solvents: Dichloromethane

1.2 Reagents: Ammonium chloride Solvents: Water

1.3 Reagents: Sulfuric acid

1.4 Reagents: Sodium hydroxide

1.5 Solvents: Dichloromethane

Referenz

- Fused azolium salts. Part 18. Synthesis and reactivity of a novel fused heteroaromatic system. [1,2,3]Triazolo[1,5-b]isoquinolinium salts, Monatshefte fuer Chemie, 1998, 129, 897-908

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid ; reflux; 4 h, reflux

1.2 Reagents: Ethanol , Sulfuric acid Solvents: Ethanol ; 72 h, reflux

1.3 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ; 90 min, rt; 90 min, rt

1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; -80 °C; overnight, -80 °C; rt

1.5 Reagents: Hydrochloric acid ; 0 °C; overnight, reflux

1.6 Reagents: Sodium carbonate ; neutralized, 0 °C

1.2 Reagents: Ethanol , Sulfuric acid Solvents: Ethanol ; 72 h, reflux

1.3 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ; 90 min, rt; 90 min, rt

1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; -80 °C; overnight, -80 °C; rt

1.5 Reagents: Hydrochloric acid ; 0 °C; overnight, reflux

1.6 Reagents: Sodium carbonate ; neutralized, 0 °C

Referenz

- Luminescent Pincer Platinum(II) Complexes with Emission Quantum Yields up to Almost Unity: Photophysics, Photoreductive C-C Bond Formation, and Materials Applications, Angewandte Chemie, 2015, 54(7), 2084-2089

Herstellungsverfahren 4

Reaktionsbedingungen

Referenz

- 2-Acetylpyridine thiosemicarbazones. 12. Derivatives of 3-acetylisoquinoline as potential antimalarial agents, Arzneimittel-Forschung, 1986, 36(1), 10-13

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Solvents: Diethyl ether , Tetrahydrofuran

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referenz

- Homochiral isoquinolines by lipase-catalyzed resolution and their diastereoselective functionalization, Tetrahedron: Asymmetry, 2001, 12(8), 1185-1200

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sodium ethoxide Solvents: Benzene ; 24 h, reflux; cooled

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

1.4 Reagents: Sodium carbonate Solvents: Water ; basified

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

1.4 Reagents: Sodium carbonate Solvents: Water ; basified

Referenz

- Photophysics of [Pt{4-(o-tolyl)isqbipy}Cl]SbF6, where 4-(o-Tolyl)isqbipy is the new 4-(o-tolyl)-6-(3''-isoquinolyl)-2,2'-bipyridyl ligand, Zeitschrift fuer Naturforschung, 2010, 65(11), 1318-1326

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine Catalysts: Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane

1.2 Solvents: Toluene

1.3 Reagents: Hydrochloric acid

1.4 Reagents: Sodium hydroxide

1.5 Solvents: Diethyl ether

1.2 Solvents: Toluene

1.3 Reagents: Hydrochloric acid

1.4 Reagents: Sodium hydroxide

1.5 Solvents: Diethyl ether

Referenz

- Syntheses of acetylquinolines and acetylisoquinolines via palladium-catalyzed coupling reactions, Tetrahedron, 2001, 57(13), 2507-2514

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: 1,3-Bis(diphenylphosphino)propane , Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide ; 0.5 h, rt

1.2 24 h, 80 °C; 80 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt

1.2 24 h, 80 °C; 80 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt

Referenz

- Synthesis, Photophysical and Electrophosphorescent Properties of Fluorene-Based Platinum(II) Complexes, Chemistry - A European Journal, 2010, 16(47), 14131-14141

1-(Isoquinolin-3-yl)ethanone Raw materials

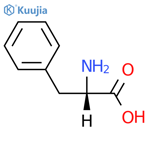

- L-Phenylalanine

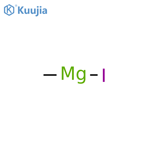

- Methylmagnesium Iodide (3.0 M in Diethyl ether)

- tributyl(1-ethoxyethenyl)stannane

- Isoquinoline-3-carbonitrile

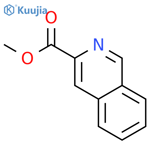

- Methyl isoquinoline-3-carboxylate

- Methyllithium (1.6M in Diethyl Ether)

- 3-Isoquinolinecarboxamide, N-methoxy-N-methyl-

- Ethyl Isoquinoline-3-carboxylate

- Isoquinolin-3-yl trifluoromethanesulfonate

1-(Isoquinolin-3-yl)ethanone Preparation Products

1-(Isoquinolin-3-yl)ethanone Verwandte Literatur

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

-

4. Back matter

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

91544-03-5 (1-(Isoquinolin-3-yl)ethanone) Verwandte Produkte

- 1122-62-9(1-(pyridin-2-yl)ethan-1-one)

- 1129-30-2(2,6-Diacetylpyridine)

- 58022-21-2(1-(isoquinolin-1-yl)ethan-1-one)

- 6940-57-4(1-(6-methyl-2-pyridyl)ethanone)

- 1011-47-8(1-(Quinolin-2-yl)ethanone)

- 20857-21-0(2-Pyridinecarboxaldehyde,6-acetyl-)

- 941938-01-8(2-{2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamido}benzamide)

- 1112210-46-4((3-bromo-5-chlorophenyl)methyl(methyl)amine)

- 1529771-67-2(8-Fluoro-3-phenylchroman-4-one)

- 126911-69-1(1-(3-methyl-3-phenylbutyl)piperazine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:91544-03-5)1-(Isoquinolin-3-yl)ethanone

Reinheit:99%/99%

Menge:250mg/1g

Preis ($):163.0/343.0